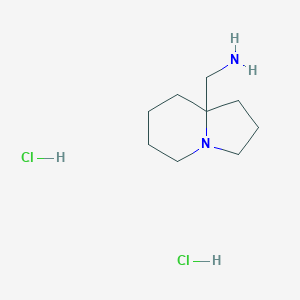
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride is a useful research compound. Its molecular formula is C9H20Cl2N2 and its molecular weight is 227.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Applications
Indole derivatives, including compounds structurally related to 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride, have a profound impact on organic synthesis and medicinal chemistry. The review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of indole syntheses, underlining the importance of indole alkaloids in inspiring organic chemists to develop new synthetic methods. This classification helps in understanding the synthesis pathways that could potentially apply to related compounds like 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride, highlighting the versatility of indole chemistry in creating biologically active molecules (Taber & Tirunahari, 2011).
Indolizine Derivatives and Their Pharmacological Importance
The pharmacological relevance of indolizine derivatives is another area of interest, as highlighted by Dawood and Abbas (2020). Indolizines share structural isomerism with indoles, and while there are several indole-based drugs in the market, research on indolizine-based drugs is still evolving. Natural and synthetic indolizines exhibit a wide range of pharmaceutical importance, including antitumor, antimycobacterial, and antiproliferative activities. This suggests that compounds like 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride could have potential applications in medicinal chemistry, emphasizing the need for further exploration in this area (Dawood & Abbas, 2020).
Synthetic Strategies and Biological Activities
The synthesis and bioactivity studies of indolizines, as discussed by Singh and Mmatli (2011), further illustrate the significant development in synthetic methods and the importance of indolizines in drug discovery. The review categorizes synthetic approaches and outlines the potential biological activities of indolizines, including antimicrobial, anti-inflammatory, and anticonvulsant activities. This highlights the broad spectrum of applications that indolizine derivatives can offer, potentially including those structurally related to 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine; dihydrochloride, underscoring their value in the development of new therapeutic agents (Singh & Mmatli, 2011).
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTJVPNNHOBMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
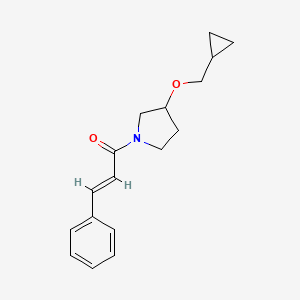
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2626748.png)
![N-(2-(6-((2-oxo-2-(phenylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2626752.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2626753.png)
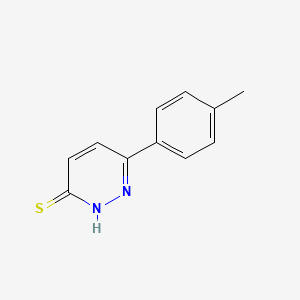
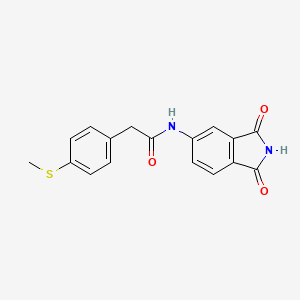
![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2626757.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2626760.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2626762.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2626763.png)
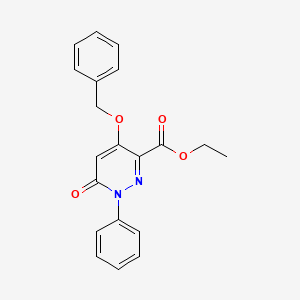
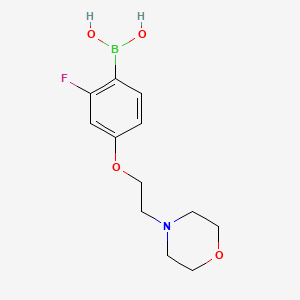
![2-(4-chlorophenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2626770.png)
